2-Oxo-2H-pyran-6-carboxylic acid
Overview
Description
2-Oxo-2H-pyran-6-carboxylic acid is a chemical compound with the molecular formula C6H4O4 . It has a molecular weight of 140.1 . The 2-pyrone moiety, which is part of this compound, can be found in a large number of natural products with a wide range of biological activities, including antibiotic, antifungal, cytotoxic, neurotoxic, phytotoxic, anti-inflammatory, and cardiotonic effects .
Synthesis Analysis
A green approach to the synthesis of 3-acetoxy-2-oxo-2H-pyran-6-carboxylated derivatives from bio-derived C6 aldaric acids has been investigated . All the six carbon atoms present in the aldaric acid are preserved . This review summarizes the syntheses and versatile reactions, such as cycloadditions, ring-openings, and cross-couplings, of 2-pyrones and their conversion into biologically important compounds published over the last decade .
Molecular Structure Analysis
The molecular structure of 2-Oxo-2H-pyran-6-carboxylic acid can be represented by the InChI code: 1S/C6H4O4/c7-5-3-1-2-4 (10-5)6 (8)9/h1-3H, (H,8,9) . The Canonical SMILES representation is: C1=CC(=O)OC(=C1)C(=O)O .
Chemical Reactions Analysis
The salts, in the presence of hydrochloric acid, are quantitatively converted into the corresponding 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, which afforded 3-hydroxy-2H-pyran-2-one in very high yield by further thermal decarboxylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Oxo-2H-pyran-6-carboxylic acid include a molecular weight of 140.09 g/mol, an XLogP3-AA of 0.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 1, an exact mass of 140.01095860 g/mol, and a topological polar surface area of 63.6 Ų .
Scientific Research Applications
-
Materials Chemistry
- Application : 2-Oxo-2H-pyran-6-carboxylic acid has been used in the edge functionalization of graphene layers .
- Method : The edge functionalization of graphene layers was performed with a 2-pyrone, ethyl 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid (Pyr-COOEt). The adduct of Pyr-COOEt with a high surface area graphite (HSAG) was obtained by simply mixing and donating energy, either thermal or mechanical .
- Results : The functionalization yield was estimated from thermogravimetric analysis (TGA) data and was found to be up to 91%. The adducts were characterized by Fourier transform infrared and Raman spectroscopies and wide-angle X-ray diffraction .
-
Green Chemistry
- Application : 2-Oxo-2H-pyran-6-carboxylic acid is a biobased molecule that can be used for selectively decorating the edges of graphene layers, with oxygenated functional groups having a defined chemical structure and avoiding the use of oil-based, dangerous, and even noxious ingredients .
- Method : The most plausible interpretation for the formation of the HSAG adduct with 2-pyrone seems to be the cycloaddition reaction between the edges of the graphitic substrate and the unsaturated biomolecule .
- Results : This functionalization is suitable for a scale up and paves the way for the preparation of a variety of derivatives .
-
Flow Chemistry
- Application : 2-Oxo-2H-pyran-6-carboxylic acid derivatives have been synthesized using continuous-flow conditions .
- Method : The synthesis was carried out in a flow reactor. The conversion was evaluated at different flow rate values. A yield of 52% was obtained with a flow rate of 650 μL min −1 (corresponding to a residence time of 15 min), while a 76% yield was obtained with a flow rate of 150 μL min −1 (residence time of 67 min) .
- Results : This method provides an easy, sustainable, and fast access to these important molecules .
-
Pharmaceutical Chemistry
- Application : 2-Pyrones, including 2-Oxo-2H-pyran-6-carboxylic acid, are compounds widely present in nature and they represent interesting building blocks both in medicinal and synthetic chemistry .
- Method : Due to their peculiar pharmacological activity and structure, they have attracted much attention during the last decades and several protocols for their synthesis have been developed .
- Results : These compounds have shown potential in the development of new drugs .
-
Antimicrobial Applications
- Application : 2-Oxo-2H-pyran-6-carboxylic acid is a diphenyl ether that is used as an antimicrobial preservative .
- Method : It functions by inhibiting bacterial growth and the activity of enzymes, such as pyrylium, which is required for the synthesis of DNA .
- Results : 2-Oxo-2H-pyran-6-carboxylic acid has also been shown to bind to biphenyl and ether linkages in bacterial cells, preventing their replication .
-
Organic Chemistry
- Application : 2-Oxo-2H-pyran-6-carboxylic acid is used in organic chemistry as a building block for the synthesis of various organic compounds .
- Method : The specific methods of application can vary widely depending on the particular organic compound being synthesized .
- Results : The results or outcomes obtained can also vary widely, but the use of 2-Oxo-2H-pyran-6-carboxylic acid in organic synthesis can often lead to the creation of novel organic compounds with useful properties .
Safety And Hazards
Future Directions
The synthesis and further transformations of 2-pyrones have attracted considerable attention over the past decade, showcasing transition metal and metal-free strategies and using readily available starting materials, notably those stemming from renewable resources . This suggests that there is significant potential for future research and development in this area.
Relevant Papers
Relevant papers for 2-Oxo-2H-pyran-6-carboxylic acid can be found at the following sources .
properties
IUPAC Name |
6-oxopyran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-5-3-1-2-4(10-5)6(8)9/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZCNXBFVCKKHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30217482 | |
Record name | 2-Pyrone-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30217482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2H-pyran-6-carboxylic acid | |
CAS RN |
672-67-3 | |
Record name | 2-Oxo-2H-pyran-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrone-6-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 672-67-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 672-67-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyrone-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30217482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-2H-pyran-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.